(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Description
This compound features a phenylboronic acid core substituted with a methoxy group at the 2-position and a sulfonyl-linked 4-ethylpiperazine moiety at the 5-position. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the sulfonylpiperazine and methoxy substituents modulate electronic and steric properties, influencing solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)11-4-5-13(21-2)12(10-11)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGORRYWJEHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethylpiperazine with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions to form the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting proteases and kinases. The boronic acid moiety allows it to form reversible covalent bonds with active sites of enzymes, effectively inhibiting their function. This mechanism is particularly relevant in cancer therapy, where protease inhibition can disrupt tumor growth and metastasis.
- Anticancer Activity : Preliminary studies suggest that (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid exhibits cytotoxic effects against various cancer cell lines. Its structure may enhance its ability to penetrate cell membranes and interact with intracellular targets.
2. Antibacterial Properties
- The compound shows moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The proposed mechanism involves enzyme inhibition that disrupts bacterial metabolism, making it a candidate for further development as an antibacterial agent.
3. Synthesis of Complex Molecules
- In organic synthesis, this boronic acid derivative serves as a versatile building block for constructing more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals through Suzuki coupling reactions.
4. Advanced Materials Development
- Due to its unique chemical properties, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its ability to form stable bonds with various substrates enhances the mechanical and thermal properties of these materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated the inhibitory effects on serine proteases | Demonstrated significant inhibition with IC50 values indicating potency against specific targets. |
| Anticancer Activity Assessment | Evaluated cytotoxicity against breast cancer cell lines | Showed promising results with a reduction in cell viability at low concentrations. |
| Antibacterial Efficacy | Tested against various bacterial strains | Confirmed moderate activity, suggesting potential as an alternative antibiotic. |
Mechanism of Action
The mechanism of action of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. For instance, as a boronic acid derivative, it can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of proteases, where the boronic acid group interacts with the serine or threonine residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Piperazine Sulfonyl Modifications
(5-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic Acid
- Structural Difference : Replaces the ethyl group on piperazine with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular weight (400.26 g/mol) is higher due to the Boc group .
- Applications : Used as an intermediate in protected synthetic pathways, where the Boc group is later deprotected for further functionalization.
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid Hydrochloride
- Structural Difference : Lacks the ethyl group on piperazine and exists as a hydrochloride salt.
- Impact : The absence of the ethyl group reduces lipophilicity, while the hydrochloride salt enhances aqueous solubility. This form is advantageous for biological assays requiring water-soluble derivatives .
Analogs with Alternative Substituents on the Phenyl Ring
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic Acid
- Structural Difference : Substitutes the methoxy group with a methyl group at the 2-position.
- Steric hindrance near the boronic acid may also affect cross-coupling efficiency .
3-Formyl-2-methoxyphenylboronic Acid
- Structural Difference : Replaces the sulfonylpiperazine group with a formyl substituent.
- Impact : The formyl group introduces electrophilicity, enabling nucleophilic addition reactions. The absence of the sulfonylpiperazine reduces molecular complexity, making this compound more suited for straightforward conjugation reactions .
Analogs with Piperazine Modifications Beyond Sulfonyl Linkages
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid Monohydrochloride
- Structural Difference : Positions the ethylpiperazine directly on the phenyl ring without a sulfonyl linker.
- Impact : The direct attachment eliminates the sulfonyl group's electron-withdrawing effects, increasing the phenyl ring's electron density. This may enhance reactivity in cross-coupling reactions compared to sulfonyl-linked analogs .
Comparative Data Table
*Calculated based on molecular formulas from referenced evidence.
Key Research Findings
- Reactivity in Cross-Coupling : Sulfonylpiperazine-substituted boronic acids (e.g., the target compound) exhibit moderate reactivity in Suzuki-Miyaura reactions, as electron-withdrawing sulfonyl groups reduce the phenyl ring's electron density. Pyridyl boronic acids are less reactive under similar conditions .
- Biological Interactions : The ethylpiperazine sulfonyl moiety may enhance binding to kinase targets due to its capacity for hydrogen bonding and cationic interactions, as seen in related benzimidazole derivatives .
- Solubility Considerations : Hydrochloride salt forms (e.g., ) improve solubility for in vitro assays, while Boc-protected analogs () are preferred for organic-phase synthesis .
Biological Activity
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative with significant potential in biological applications, particularly in medicinal chemistry. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a methoxyphenyl group, which together influence its biological activity. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Piperazine Derivative : The reaction of 4-ethylpiperazine with a sulfonyl chloride introduces the sulfonyl group.
- Suzuki Coupling : The intermediate is then reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions, using a palladium catalyst, potassium carbonate as a base, and solvents like toluene or ethanol.
This multi-step synthetic route allows for the efficient production of the compound while maintaining high purity levels .
The biological activity of this compound primarily stems from its ability to interact with specific enzymes. As a boronic acid derivative, it can form reversible covalent bonds with active sites on enzymes, particularly proteases and kinases. This interaction inhibits their activity, making it a valuable compound in enzyme inhibition studies .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For example, studies have shown that boronic acids can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation . The compound's ability to inhibit key enzymes involved in tumor metabolism suggests its potential as an anticancer agent.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Proteases : It has shown potential as an inhibitor of serine proteases, which are crucial in many physiological processes and are often overactive in cancers.
- Kinases : By targeting kinases, the compound may disrupt signaling pathways that promote tumor growth and survival .
Antibacterial Activity
While primarily noted for its potential in cancer therapy, this compound also exhibits antibacterial properties. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism likely involves enzyme inhibition that disrupts bacterial metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Effects : A study evaluated the effects of boronic acid derivatives on malignant pleural mesothelioma cells, demonstrating significant antiproliferative effects when combined with other agents like trametinib .
- Enzyme Inhibition : Research on synthesized piperazine derivatives highlighted their effectiveness as acetylcholinesterase inhibitors, showcasing their potential in treating neurodegenerative diseases .
- Antibacterial Screening : Compounds structurally related to this compound were tested against several bacterial strains using the agar disc-diffusion method, revealing varying degrees of antibacterial activity .
Comparative Analysis
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Boronic acid derivative with piperazine | Antitumor, enzyme inhibition |
| (4-Ethylpiperazin-1-yl)sulfonylphenylboronic acid | Lacks methoxy group | Reduced reactivity |
| (5-((4-Methylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid | Methyl instead of ethyl | Altered pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
